Positional Isomerism: Differentiating 6-yl vs. 7-yl Furan-2-Carboxamide Substitution on the Tetrahydroquinoline Core
The single, critical structural differentiator for this compound is the attachment point of the furan-2-carboxamide moiety. The target compound features substitution at the 6-position of the tetrahydroquinoline ring, whereas a commercially available analog (CAS 946224-68-6) is the 7-positional isomer . In the related N-sulfonamide-tetrahydroquinoline series, such positional shifts of the amide side chain are known to govern key pharmacological properties. For example, the lead optimization campaign by Sun et al. demonstrated that moving an amide substituent on the core resulted in significant changes in RORγt inverse agonism and metabolic stability, making this single atom shift a primary determinant of biological outcome [1].
| Evidence Dimension | Molecular Connectivity and Expected Biological Activity |
|---|---|
| Target Compound Data | Furan-2-carboxamide at the 6-position of the tetrahydroquinoline core (CAS 941972-02-7). |
| Comparator Or Baseline | Furan-2-carboxamide at the 7-position of the tetrahydroquinoline core (CAS 946224-68-6). |
| Quantified Difference | No direct quantitative comparison data between these specific isomers was identified in the available source material. The difference is a structural shift of one carbon position on the core, which in similar chemical series leads to distinct biological profiles. |
| Conditions | This is a structural, not an assay-based, comparison based on the commercial availability of both isomers. |
Why This Matters
For a procurement scientist, selecting the 6-yl over the 7-yl isomer is a fundamental decision point for SAR studies, as this positional difference alone can be the subject of an entire research program aiming to map a target's binding pocket.
- [1] Sun, N., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984. View Source
